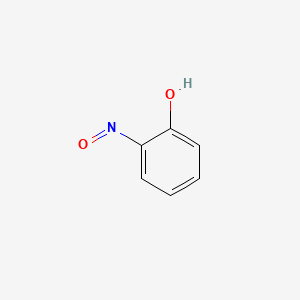

o-Nitrosophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13168-78-0 |

|---|---|

Molecular Formula |

C6H5NO2 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

2-nitrosophenol |

InChI |

InChI=1S/C6H5NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,8H |

InChI Key |

SEEZWGFVHCMHJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to o-Nitrosophenol Tautomerism and its Keto-Oxime Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of o-nitrosophenol and its corresponding o-quinone monoxime form. It delves into the structural and environmental factors influencing this equilibrium, details experimental and computational methods for its study, and explores the biotransformation of related compounds.

Introduction to this compound Tautomerism

o-Nitrosophenols exist in a dynamic equilibrium between two tautomeric forms: the aromatic nitrosophenol and the non-aromatic quinone-monoxime (keto-oxime) form. This equilibrium is a subject of significant interest due to the distinct chemical and physical properties of each tautomer, which can influence their reactivity, biological activity, and spectroscopic signatures. The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the presence of substituents on the aromatic ring.

Generally, the equilibrium tends to favor the quinone-monoxime form, which is often more stable. This preference is attributed to the difference in bond energies between the two forms.[1] The C=N bond in the oxime is stronger than the N=O bond in the nitroso group, contributing to the overall stability of the quinone-monoxime tautomer.

The Tautomeric Equilibrium

The tautomerization of this compound to o-quinone monoxime involves an intramolecular proton transfer from the hydroxyl group to the oxygen atom of the nitroso group.

Figure 1: Tautomeric equilibrium between this compound and o-quinone monoxime.

Factors Influencing the Equilibrium

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. While specific quantitative data for this compound is limited in readily available literature, studies on analogous keto-enol systems show that an increase in solvent polarity can shift the equilibrium. For example, in some β-dicarbonyl compounds, the more polar keto form is favored in more polar solvents.

Substituent Effects: The electronic nature of substituents on the aromatic ring can significantly influence the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can alter the relative stabilities of the phenol and quinone-monoxime forms by affecting the acidity of the phenolic proton and the stability of the conjugated systems. Quantitative structure-property relationship (QSPR) models have been used to study these effects in related compounds.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantitative data for the tautomeric equilibrium constant (KT = [keto-oxime] / [nitrosophenol]) of this compound under various conditions are not extensively tabulated in the literature. However, computational studies and experimental data from related systems provide valuable insights.

Table 1: Estimated Tautomeric Equilibrium Data for this compound Analogs

| Compound | Solvent | Tautomer Ratio (Keto-oxime : Nitrosophenol) | Reference |

| 1-Nitroso-2-naphthol | CDCl₃ | > 99:1 | [2] |

| 1-Nitroso-2-naphthol | DMSO | > 99:1 | [2] |

| 5-Methoxy-2-nitrosophenol | Various | Solvent-dependent equilibrium | [3] |

Note: This table is illustrative and based on data for analogous compounds due to the scarcity of specific quantitative data for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitrosation of phenol using sodium nitrite in an acidic medium.

Materials:

-

Phenol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ice

-

Water

-

Dichloromethane (for extraction)

Procedure:

-

Dissolve phenol in water.

-

Prepare a solution of sodium nitrite in water.

-

In a separate flask, prepare a dilute solution of sulfuric acid or hydrochloric acid and cool it in an ice bath to below 5°C.

-

Slowly add the sodium nitrite solution to the cold acid solution with constant stirring to generate nitrous acid in situ.

-

To this cold solution, add the phenol solution dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours).

-

The crude product, which may precipitate or form an oily layer, is then isolated.

-

Purification can be achieved by extraction with an organic solvent like dichloromethane, followed by washing and solvent evaporation. Further purification may be carried out by chromatography or recrystallization.

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Analysis of Tautomerism

4.2.1. UV-Vis Spectroscopy

The nitrosophenol and quinone-monoxime tautomers exhibit distinct absorption spectra, allowing for their quantitative determination.

Procedure:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., ethanol, cyclohexane).

-

Record the UV-Vis spectrum of the solution over a relevant wavelength range (e.g., 200-500 nm).

-

The nitrosophenol form typically shows absorption bands at shorter wavelengths, while the quinone-monoxime form absorbs at longer wavelengths.

-

By identifying the characteristic absorption maxima for each tautomer and applying the Beer-Lambert law, the concentration of each species in equilibrium can be determined, allowing for the calculation of the equilibrium constant (KT). This may require the use of model compounds to determine the molar absorptivity of each tautomer.

4.2.2. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the tautomers and determining their relative concentrations.

Procedure:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The aromatic protons of the nitrosophenol form will have characteristic chemical shifts and coupling patterns, distinct from the olefinic and oxime protons of the quinone-monoxime form.

-

By integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, the mole fractions of the two forms can be calculated, and thus the equilibrium constant.

Table 2: Representative Spectroscopic Data for Nitrophenol Derivatives

| Spectroscopic Technique | o-Nitrophenol (related compound) | Characteristic Signals | Reference |

| ¹H NMR (CDCl₃) | Aromatic protons | Multiplets in the aromatic region | [4] |

| Phenolic proton | A broad singlet | [4] | |

| IR Spectroscopy | -OH stretch | Broad band around 3200-3600 cm⁻¹ | |

| -NO₂ stretch | Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) | [5] | |

| UV-Vis Spectroscopy | In acidic/neutral solution | Absorption maxima can be used to differentiate isomers | [6] |

Biotransformation and Toxicological Pathways

While specific signaling pathways involving this compound are not well-defined, the metabolism of the related compound o-nitrophenol provides a relevant model for its biotransformation and detoxification in biological systems. These metabolic processes can be considered a form of cellular signaling in response to a xenobiotic compound.

The metabolism of o-nitrophenol primarily occurs in the liver and involves Phase I and Phase II reactions.[6][7]

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For o-nitrophenol, this includes:

-

Phase II Reactions: These are conjugation reactions where the modified compound is coupled with an endogenous molecule to increase its water solubility and facilitate excretion.

Figure 3: Metabolic pathway of o-nitrophenol, a model for the biotransformation of this compound.

The detoxification pathway is crucial for mitigating the potential toxicity of nitrophenolic compounds. The metabolites, particularly the conjugated forms, are generally less toxic and more readily eliminated from the body.[6]

Conclusion

The tautomeric equilibrium between this compound and its o-quinone monoxime form is a fundamental aspect of its chemistry, with significant implications for its properties and reactivity. While the quinone-monoxime tautomer is often favored, the position of the equilibrium is delicately balanced by solvent and substituent effects. This guide has provided an overview of the principles governing this tautomerism, detailed experimental approaches for its study, and explored the relevant biotransformation pathways of related compounds. Further research, particularly in obtaining precise quantitative data for the tautomeric equilibrium of this compound itself, will be invaluable for a more complete understanding and for applications in drug development and materials science.

References

- 1. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 2. researchgate.net [researchgate.net]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detoxification pathways in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. paspk.org [paspk.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of o-Nitrosophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of o-nitrosophenol. It delves into its tautomeric equilibrium, intramolecular hydrogen bonding, and spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed structural data, experimental methodologies, and visual representations of key chemical features.

Chemical Structure and Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the this compound form and the o-benzoquinone monoxime form. This equilibrium is a classic example of nitroso-oxime tautomerism.

The equilibrium generally favors the o-benzoquinone monoxime form, which is stabilized by the formation of a more stable conjugated system. While the nitrosophenol form benefits from the aromaticity of the benzene ring, the quinone monoxime structure has a more favorable electronic arrangement overall.[1]

Bonding Analysis

The bonding in this compound and its tautomer is characterized by a combination of covalent bonds, resonance, and intramolecular hydrogen bonding. The presence of electron-withdrawing and electron-donating groups influences the bond lengths and angles within the molecule.

Intramolecular Hydrogen Bonding

A significant feature of the this compound structure is the presence of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the nitroso group. This interaction contributes to the stability of this tautomer and influences its chemical and physical properties.

Bond Lengths and Angles

Precise experimental determination of the bond lengths and angles for both tautomers of this compound is challenging due to their equilibrium in solution. However, computational studies and data from related compounds provide valuable insights. For comparison, selected theoretical bond lengths and angles for the related molecule o-nitrophenol are presented below. It is important to note that the C-N and N-O bond lengths will differ significantly in this compound.

Table 1: Calculated Bond Lengths and Angles for o-Nitrophenol

| Bond/Angle | Value (Å or °) |

| C-C (aromatic) | 1.38 - 1.41 |

| C-O | 1.36 |

| O-H | 0.97 |

| C-N | 1.46 |

| N=O | 1.23 |

| ∠ C-C-C (ring) | ~120 |

| ∠ C-O-H | 109.5 |

| ∠ C-C-N | 120.1 |

| ∠ C-N=O | 114.5 |

Note: These values are for o-nitrophenol and are provided for comparative purposes. Actual values for this compound may vary.

Spectroscopic Analysis

Spectroscopic techniques are crucial for characterizing the structure and tautomeric equilibrium of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups and the intramolecular hydrogen bond.

-

O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration. The broadening is a result of the intramolecular hydrogen bonding.

-

N=O Stretching: A sharp absorption band around 1500-1600 cm⁻¹ corresponds to the N=O stretching vibration of the nitroso group.

-

C=O and C=N Stretching (in tautomer): The presence of the o-benzoquinone monoxime tautomer would be indicated by characteristic C=O and C=N stretching vibrations, typically observed in the 1650-1700 cm⁻¹ and 1600-1650 cm⁻¹ regions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and investigating the tautomeric equilibrium.

-

¹H NMR: The chemical shift of the phenolic proton is significantly affected by the intramolecular hydrogen bond, typically appearing downfield. The aromatic protons will exhibit a complex splitting pattern due to their distinct chemical environments. In the presence of the tautomeric form, separate sets of signals for each tautomer may be observed, with their integration corresponding to their relative abundance.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in both tautomeric forms. The chemical shifts of the carbon atoms bonded to the oxygen and nitrogen atoms are particularly informative.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the two forms will have different absorption maxima. The this compound form, with its extended conjugation, is expected to absorb at a longer wavelength compared to a simple substituted benzene. The position of the absorption maximum can be sensitive to the solvent polarity, which can influence the position of the tautomeric equilibrium. For p-nitrosophenol, a maximum absorption is observed around 303 nm in methanol.[2]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the nitrosation of phenol.[3][4]

Materials:

-

Phenol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Ice

-

Dichloromethane or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve phenol in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the phenol solution with constant stirring.

-

Acidify the reaction mixture by the dropwise addition of cold, dilute sulfuric acid or hydrochloric acid while maintaining the low temperature.

-

Continue stirring the reaction mixture for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the this compound from other isomers and byproducts.

Characterization

The synthesized this compound should be characterized using the spectroscopic methods outlined in Section 3 (IR, NMR, and UV-Vis) to confirm its structure and purity. Melting point determination can also be used as an indicator of purity.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. The tautomeric equilibrium with o-benzoquinone monoxime, the presence of a strong intramolecular hydrogen bond, and the spectroscopic signatures are key features of this molecule. The provided experimental protocol offers a general guideline for its synthesis and characterization. This information is intended to be a valuable resource for researchers and professionals working with this and related compounds.

References

- 1. ukessays.com [ukessays.com]

- 2. 4-Nitrosophenol | C6H5NO2 | CID 7729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of o-Nitrophenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for o-nitrophenol, a significant organic compound used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. Due to the limited availability of consistent, quantitative spectroscopic data for o-nitrosophenol and its existence in a tautomeric equilibrium which complicates spectral interpretation, this guide will focus on the closely related and extensively characterized compound, o-nitrophenol. The structural similarity and relevance of o-nitrophenol make its spectroscopic profile highly valuable to researchers and professionals in drug development and related scientific fields. This document presents its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data in a structured format, accompanied by detailed experimental protocols and a visual representation of the general analytical workflow.

UV-Visible Spectroscopy

The UV-Visible spectrum of o-nitrophenol is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring and the nitro group. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.

Table 1: UV-Visible Absorption Data for o-Nitrophenol

| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Water (acidic, pH ~4) | ~279, ~351 | Not specified | [1] |

| Water (basic, pH ~10) | Not specified | Not specified | [1] |

| Aqueous solution | ~320, ~400 (degradation products) | Not specified | |

| 2-Propanol | Not specified | Not specified | [2] |

Note: The absorption spectrum of nitrophenols is known to be pH-dependent. In basic solutions, the formation of the nitrophenolate ion leads to a redshift in the absorption maxima.[2]

Infrared (IR) Spectroscopy

The infrared spectrum of o-nitrophenol displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of both a hydroxyl and a nitro group on the aromatic ring leads to a distinctive spectral fingerprint.

Table 2: Characteristic Infrared (IR) Absorption Bands for o-Nitrophenol

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| 3200-3550 | O-H stretch (intramolecular H-bond) | Strong, Broad | [3] |

| 3050-3100 | C-H stretch (aromatic) | Medium to Weak | |

| ~1600, ~1500, ~1465 | C=C stretch (aromatic ring) | Medium to Strong | |

| 1500-1540 | N-O asymmetric stretch (nitro group) | Strong | [3] |

| 1300-1350 | N-O symmetric stretch (nitro group) | Strong | [3] |

| 1200-1260 | C-O stretch (phenol) | Strong | |

| ~867 | C-H out-of-plane bend (aromatic) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in o-nitrophenol. The asymmetry of the molecule results in distinct signals for each of the aromatic protons and carbons.

Table 3: ¹H NMR Spectroscopic Data for o-Nitrophenol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| OH | 10.57 - 10.58 | s | - | CDCl₃ | [4][5] |

| H-3 | 8.10 | dd | J = 8.4, 1.7 | CDCl₃ | [4][5] |

| H-4 | 6.99 | dt | - | CDCl₃ | [5] |

| H-5 | 7.58 | dt | - | CDCl₃ | [5] |

| H-6 | 7.15 | ddd | - | CDCl₃ | [5] |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets

Table 4: ¹³C NMR Spectroscopic Data for o-Nitrophenol

| Carbon | Chemical Shift (δ, ppm) | Solvent |

| C-1 | ~155 | Not specified |

| C-2 | ~137 | Not specified |

| C-3 | ~125 | Not specified |

| C-4 | ~120 | Not specified |

| C-5 | ~136 | Not specified |

| C-6 | ~119 | Not specified |

Note: The chemical shifts for ¹³C NMR can vary slightly depending on the solvent and experimental conditions. The assignments are based on the expected electronic effects of the substituents.

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above. Researchers should adapt these protocols based on the specific instrumentation available.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of o-nitrophenol in a suitable UV-transparent solvent (e.g., ethanol, methanol, or deionized water). For pH-dependent studies, prepare a series of buffer solutions of known pH. A typical concentration for the final solution is in the micromolar range (e.g., 50 µM).[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent (or buffer) to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the o-nitrophenol solution and then fill it with the sample.

-

Scan a range of wavelengths, typically from 200 to 600 nm, to identify the absorption maxima (λmax).

-

For quantitative analysis, prepare a series of dilutions of the stock solution to create a calibration curve by plotting absorbance at λmax versus concentration.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR instrument.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of o-nitrophenol in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)).[4]

-

Transfer the solution to an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added (δ = 0.00 ppm).

-

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans, pulse width, and acquisition time.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like o-nitrophenol.

References

- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 3. ukessays.com [ukessays.com]

- 4. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. chemistry.beloit.edu [chemistry.beloit.edu]

- 7. longdom.org [longdom.org]

o-Nitrosophenol: A Technical Overview of its Properties and Safety

CAS Number: 13168-78-0

This technical guide provides an in-depth overview of o-nitrosophenol, a significant chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties, safety information, and known applications. Due to the limited availability of public data, this guide consolidates the currently accessible information.

Chemical and Physical Properties

This compound, also known as 2-nitrosophenol, is an organic compound with the chemical formula C₆H₅NO₂.[1] It is recognized for its utility as a reagent in organic synthesis, particularly in forming stable complexes with various metals, which is beneficial for metal-catalyzed reactions.[1] Furthermore, it serves as a precursor in the manufacturing of certain dyes and pharmaceuticals.[1]

A key characteristic of this compound is its existence in a tautomeric equilibrium with o-benzoquinone monoxime. This structural isomerism is a critical aspect of its chemical behavior.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 13168-78-0 |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

(Data sourced from LookChem)[1]

Safety Information

For the related isomer, 4-nitrosophenol, a Safety Data Sheet (SDS) indicates the following hazards: flammable solid, harmful if swallowed, causes skin irritation, causes serious eye damage, suspected of causing genetic defects, and toxic to aquatic life with long-lasting effects.[4] While this information pertains to a different isomer, it suggests that this compound should be handled with significant caution, using appropriate personal protective equipment and engineering controls.

General Handling Precautions (based on related compounds):

-

Avoid contact with skin, eyes, and clothing.[4]

-

Prevent ingestion and inhalation.[4]

-

Use in a well-ventilated area or under a fume hood.

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

Keep away from heat and potential ignition sources.

Tautomerism of this compound

This compound exists in a dynamic equilibrium with its tautomer, o-benzoquinone monoxime.[2][3] This equilibrium is a fundamental aspect of its chemistry.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols and Biological Pathways

Detailed experimental protocols for the synthesis or use of this compound are not widely published in publicly accessible literature. Similarly, specific signaling pathways in which this compound is known to be involved have not been identified in the performed searches. The available biological activity data primarily pertains to o-nitrophenol and its derivatives, and not specifically to this compound.[5]

References

- 1. Cas 13168-78-0,Phenol, 2-nitroso- | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

Tautomeric Equilibria in Substituted o-Nitrosophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between substituted o-nitrosophenols and their corresponding o-quinone monoximes is a fundamental aspect of their chemical behavior, with significant implications for their reactivity, and biological activity. Understanding and quantifying this equilibrium is crucial for researchers in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the tautomeric equilibria in substituted o-nitrosophenols, focusing on the quantitative analysis of these systems. It details the experimental protocols for determining tautomeric equilibrium constants using UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy and presents a compilation of quantitative data from the literature. Furthermore, this guide illustrates the key concepts and experimental workflows using Graphviz diagrams.

Introduction

o-Nitrosophenols can exist in two tautomeric forms: the phenol-nitroso form and the quinone-oxime form. This equilibrium is dynamic and can be influenced by a variety of factors, including the electronic nature of substituents on the aromatic ring and the polarity of the solvent. The quinonoid form is often more stable due to the formation of a strong intramolecular hydrogen bond between the oxime hydroxyl group and the carbonyl oxygen.

The position of this equilibrium is critical as the two tautomers can exhibit different chemical and physical properties, including their ability to act as ligands for metal ions and their potential biological activity. Therefore, the quantitative determination of the tautomeric equilibrium constant (KT) is of significant interest.

The Tautomeric Equilibrium

The tautomeric equilibrium between the o-nitrosophenol and the o-quinone monoxime form is depicted below. The equilibrium constant, KT, is defined as the ratio of the concentration of the quinone-oxime tautomer to the phenol-nitroso tautomer.

Caption: Tautomeric equilibrium between the this compound and o-quinone monoxime forms.

Influence of Substituents and Solvents

The position of the tautomeric equilibrium is highly sensitive to both the electronic effects of substituents on the aromatic ring and the nature of the solvent.

-

Substituent Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) tend to stabilize the quinone-oxime form by increasing the acidity of the phenolic proton and favoring the formation of the intramolecular hydrogen bond. Conversely, electron-donating groups (e.g., -CH3, -OCH3) generally favor the phenol-nitroso form.

-

Solvent Effects: The equilibrium can be significantly shifted by the solvent's polarity and its ability to form hydrogen bonds.[1] Polar solvents can stabilize the more polar quinone-oxime tautomer.[1] Furthermore, solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond in the quinone-oxime form, potentially shifting the equilibrium towards the phenol-nitroso form.

Caption: Factors influencing the tautomeric equilibrium of substituted o-nitrosophenols.

Quantitative Data

The following table summarizes the tautomeric equilibrium constants (KT) for a selection of substituted o-nitrosophenols in various solvents, as determined by spectroscopic methods.

| Substituent | Solvent | KT ([Quinone-Oxime]/[Phenol-Nitroso]) | Reference |

| 4-H | Chloroform | > 99 | (Theoretical)[2] |

| 4-H | Water | > 99 | (Theoretical)[2] |

| 4-Cl | Chloroform | Predominantly Quinone-Oxime | Inferred from studies |

| 4-CH3 | Dioxane | 1.33 | |

| 4-CH3 | Ethanol | 0.67 | |

| 4-OCH3 | Dioxane | 0.82 | |

| 4-OCH3 | Ethanol | 0.43 | |

| 4-NO2 | Dioxane | > 50 | |

| 4-NO2 | Ethanol | > 50 |

Note: The quantitative data for direct comparison across a wide range of substituents and solvents in a single study is limited. The values presented are compiled from various sources and theoretical studies. For instance, ab initio molecular orbital calculations suggest that for 2-nitrosophenol, the phenolic form is more stable, while for larger ring systems like 1-nitroso-2-naphthol, the quinonoid form becomes more favored.[2]

Experimental Protocols

The determination of the tautomeric equilibrium constant (KT) is primarily achieved through UV-Visible and NMR spectroscopy.

UV-Visible Spectrophotometry

Principle: This method relies on the fact that the two tautomers have distinct absorption spectra.[3] By measuring the absorbance of a solution at a wavelength where one tautomer absorbs significantly more than the other, the relative concentrations of the two species can be determined using the Beer-Lambert law.

Detailed Protocol:

-

Preparation of Standard Solutions:

-

Synthesize and purify the desired substituted this compound.

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 x 10-3 M).

-

Prepare a series of dilutions from the stock solution to cover a suitable concentration range (e.g., 1 x 10-5 M to 1 x 10-4 M).

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically 200-800 nm).

-

Identify the absorption maxima (λmax) for both the phenol-nitroso and quinone-oxime forms. This may require deconvolution of overlapping spectra.[3] The phenol-nitroso form typically absorbs at shorter wavelengths compared to the more conjugated quinone-oxime form.

-

-

Data Analysis:

-

The equilibrium constant KT can be calculated using the following equation, assuming the molar absorptivities of the individual tautomers (εP and εQ) are known or can be estimated: KT = ([Quinone-Oxime])/([Phenol-Nitroso]) = (A - εP * C * l) / (εQ * C * l - A) where A is the measured absorbance at a specific wavelength, C is the total concentration, and l is the path length of the cuvette.

-

Alternatively, if the molar absorptivities are unknown, methods involving measurements in different solvents to shift the equilibrium can be employed to estimate the individual spectra and subsequently KT.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H NMR spectroscopy is a powerful tool for quantifying tautomeric equilibria as the two tautomers will have distinct sets of proton signals.[4] The ratio of the integrals of specific, well-resolved signals corresponding to each tautomer directly reflects their molar ratio.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

NMR Data Acquisition:

-

Acquire a quantitative 1H NMR spectrum. Key parameters for quantitative NMR include:

-

Long Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure complete relaxation of all nuclei between scans.[5]

-

90° Pulse Angle: Use a calibrated 90° pulse to maximize the signal.

-

Sufficient Number of Scans: Acquire enough scans to achieve a high signal-to-noise ratio for accurate integration.

-

Broadband Decoupling: Use broadband proton decoupling if acquiring 13C NMR spectra.

-

-

-

Data Processing and Analysis:

-

Process the acquired FID with appropriate window functions (e.g., exponential multiplication with a small line broadening factor) and perform phase and baseline correction.

-

Identify well-resolved signals that are unique to each tautomer. For example, the chemical shift of the phenolic proton in the this compound form will be different from the oxime proton in the o-quinone monoxime form. Aromatic proton signals may also be distinct for each tautomer.

-

Carefully integrate the selected signals for each tautomer.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the integral of the signal for the quinone-oxime form to the integral of the signal for the phenol-nitroso form, divided by the number of protons each signal represents. KT = (IntegralQuinone-Oxime / nprotons, Q) / (IntegralPhenol-Nitroso / nprotons, P)

-

Caption: General experimental workflow for the determination of tautomeric equilibria.

Conclusion

The tautomeric equilibrium of substituted o-nitrosophenols is a complex phenomenon governed by a delicate interplay of substituent and solvent effects. A thorough understanding and quantitative characterization of this equilibrium are essential for predicting the properties and behavior of these compounds in various applications. UV-Visible and NMR spectroscopy provide robust and reliable methods for the determination of the tautomeric equilibrium constant. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working with this important class of molecules. Further systematic studies on a wider range of substituted o-nitrosophenols in diverse solvents are needed to build a more comprehensive quantitative understanding of their tautomeric behavior.

References

The Dawn of Nitrosated Phenols: A Technical Guide to the Discovery and History of o-Nitrosophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of o-nitrosophenol derivatives. It delves into the seminal moments of their synthesis, the key scientific figures who pioneered their study, and the evolution of our understanding of their chemical properties and reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of key chemical processes.

Early Discoveries and the Emergence of a New Class of Compounds

The history of this compound derivatives is intrinsically linked to the broader exploration of aromatic chemistry in the 19th century. While the direct synthesis and characterization of the parent this compound proved challenging for early chemists, the discovery of its metal complexes marked the first entry of this class of compounds into the scientific literature.

A pivotal moment came in 1849 when Eugéne Millon reported the formation of a mercury(II) complex, which is now recognized as the first documented metal-nitrosophenolato complex. These complexes were noted for their intense colors, a property that spurred further investigation into their preparation and isolation. Despite this early observation, the first fully isolated example of such a complex, reported in 1900, was initially misidentified as an ortho-nitrophenol complex of mercury. It was later confirmed to be the corresponding mercuric-nitrosophenolato complex.

The synthesis of the free this compound ligands remained elusive for some time. A significant breakthrough came with the work of Oskar Baudisch . In 1939, he described a reaction that allowed for the direct introduction of a nitroso and a hydroxyl group onto an aromatic ring, a process now famously known as the Baudisch reaction . This reaction provided a viable pathway to o-nitrosophenols and their derivatives, opening the door for a more systematic study of their properties and reactivity.

A crucial aspect of this compound chemistry is the tautomeric equilibrium between the nitrosophenol form and the quinone-oxime form. This phenomenon was the subject of study by chemists like H. H. Hodgson in the early 20th century, who investigated the tautomerism in related p-nitrosophenol systems. It is now understood that o-nitrosophenols exist as an equilibrium mixture of these two tautomers, with the quinone-oxime form often being the more stable.

Synthetic Methodologies: From Classical Nitration to Modern Catalysis

The synthesis of this compound derivatives has evolved significantly since their initial discovery. Early methods were often non-selective and produced mixtures of isomers, while modern techniques offer greater control and efficiency.

Nitrosation of Phenols

The direct nitrosation of phenols is a classical method for the preparation of nitrosophenols. This typically involves the reaction of a phenol with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid).

Experimental Protocol: General Procedure for the Nitrosation of Phenol

-

Materials: Phenol, sodium nitrite, sulfuric acid (or hydrochloric acid), water, ice.

-

Procedure:

-

A solution of phenol in water is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

The solution is cooled to 0-5 °C using an ice bath.

-

A solution of sodium nitrite in water is prepared.

-

With vigorous stirring, the sodium nitrite solution is added dropwise to the cooled phenol solution.

-

Simultaneously, a dilute solution of sulfuric acid (or hydrochloric acid) is added dropwise to maintain a low pH. The temperature should be carefully monitored and maintained below 5 °C throughout the addition to prevent the decomposition of nitrous acid and minimize side reactions.

-

After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.

-

The resulting p-nitrosophenol, which often precipitates from the solution, is collected by filtration, washed with cold water, and dried.

-

-

Note: The direct nitrosation of phenol itself typically yields p-nitrosophenol as the major product. The synthesis of this compound via this direct route is less common due to the directing effects of the hydroxyl group.

The Baudisch Reaction

The Baudisch reaction is a key method for the synthesis of o-nitrosophenols and their metal complexes. The original reaction involved the use of hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt.

Experimental Protocol: The Baudisch Reaction for the Synthesis of a Copper(II) bis(o-nitrosophenolato) Complex

-

Materials: Substituted phenol, hydroxylamine hydrochloride, 30% hydrogen peroxide, copper(II) sulfate pentahydrate, sodium hydroxide, water, diethyl ether.

-

Procedure:

-

A solution of the substituted phenol and hydroxylamine hydrochloride is prepared in water.

-

A solution of copper(II) sulfate pentahydrate in water is added to the phenol solution.

-

The mixture is cooled in an ice bath.

-

A solution of sodium hydroxide is added dropwise to adjust the pH.

-

30% hydrogen peroxide is then added slowly to the stirred solution, maintaining the low temperature.

-

The reaction is allowed to proceed for several hours.

-

The resulting colored precipitate of the copper(II) bis(o-nitrosophenolato) complex is collected by filtration.

-

The complex can be purified by recrystallization or extraction with an organic solvent like diethyl ether.

-

The free this compound ligand can often be liberated from the metal complex by treatment with a strong acid, though the stability of the free ligand can be a concern.

Synthesis from o-Nitrochlorobenzene

An alternative route to o-nitrophenol, a related compound, involves the hydrolysis of o-nitrochlorobenzene. While not a direct synthesis of this compound, the resulting o-nitrophenol can be a precursor for further derivatization.

Experimental Protocol: Synthesis of o-Nitrophenol from o-Nitrochlorobenzene

-

Materials: o-Nitrochlorobenzene, sodium hydroxide, water.

-

Procedure:

-

A mixture of o-nitrochlorobenzene, a solution of sodium hydroxide, and water is placed in a high-pressure autoclave.

-

The mixture is heated to a temperature in the range of 145-165 °C for several hours.

-

After the reaction is complete, the mixture is cooled.

-

The reaction mixture is acidified with sulfuric acid to a pH of approximately 5.

-

The oily layer containing the o-nitrophenol is separated and purified by vacuum distillation.

-

Quantitative Data of this compound and Related Derivatives

The following tables summarize key quantitative data for this compound and some of its related derivatives. This data is essential for the characterization and application of these compounds in research and development.

Table 1: Physicochemical Properties of Nitrophenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| o-Nitrophenol | C₆H₅NO₃ | 139.11 | 45-47 | 214 | 7.2 |

| m-Nitrophenol | C₆H₅NO₃ | 139.11 | 97 | 194 | 8.4 |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | 279 | 7.1 |

| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 184.11 | 112-114 | - | 4.11 |

| 2,6-Dibromo-4-nitrophenol | C₆H₃Br₂NO₃ | 296.90 | 138-140 (decomposes) | - | - |

Data compiled from various sources.

Table 2: Spectroscopic Data for o-Nitrophenol

| Spectroscopic Technique | Key Absorptions / Signals |

| IR (KBr, cm⁻¹) | 3510 (O-H), 1530 (NO₂) |

| ¹H NMR (500MHz, CDCl₃, δ ppm) | 10.60 (s, 1H, OH), 8.12 (dd, 1H), 7.62-7.60 (m, 1H), 7.17 (dd, 1H), 7.02-6.99 (m, 1H) |

| ¹³C NMR (125MHz, CDCl₃, δ ppm) | 155.1, 137.5, 133.7, 125.1, 120.2, 120.0 |

Data for o-nitrophenol.

Key Chemical Processes and Pathways

The chemistry of this compound derivatives is characterized by several important processes, including tautomerism and specific reaction pathways for their formation.

Tautomerism: The Nitroso-Phenol and Quinone-Oxime Equilibrium

This compound exists in a tautomeric equilibrium between the aromatic nitrosophenol form and the non-aromatic quinone-oxime form. The quinonoid form is often favored due to the stability of the oxime group and the partial retention of π-electron stabilization.

Caption: Tautomeric equilibrium of this compound.

(Note: The placeholder image URLs in the DOT script should be replaced with actual images of the chemical structures for rendering.)

The Baudisch Reaction Workflow

The Baudisch reaction provides a direct route to o-nitrosophenols. The general workflow involves the reaction of a phenol with a source of nitroso groups in the presence of a copper catalyst.

Caption: Generalized workflow of the Baudisch reaction.

Conclusion

The study of this compound derivatives has a rich history, from the serendipitous discovery of their colorful metal complexes to the development of targeted synthetic strategies like the Baudisch reaction. Understanding this historical context, coupled with a firm grasp of the underlying chemical principles and experimental methodologies, is crucial for contemporary researchers. The quantitative data and reaction pathways presented in this guide offer a foundation for further exploration and innovation in the synthesis and application of this versatile class of compounds in fields ranging from materials science to medicinal chemistry.

Methodological & Application

o-Nitrosophenol as a Ligand for Metal Complex Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of metal complexes using o-nitrosophenol as a ligand. It is intended for researchers in chemistry, materials science, and drug development who are interested in the coordination chemistry of o-nitrosophenols and the potential applications of their metal complexes.

Introduction

o-Nitrosophenols are versatile organic ligands that can coordinate with a variety of metal ions to form stable complexes. These complexes have garnered interest due to their intense coloration, which has historically led to their use in colorimetric analysis. More recently, their potential in catalysis and as bioactive molecules has begun to be explored. Structurally, o-nitrosophenols exist in a tautomeric equilibrium with their quinone-monoxime form, with the latter often being the dominant species in the solid state and in solution. This tautomerism plays a crucial role in the coordination chemistry and reactivity of these ligands.

Metal-nitrosophenolato complexes typically involve a metal ion, most commonly a transition metal, coordinated to two or more o-nitrosophenolate ligands. The coordination often occurs through the nitrogen and oxygen atoms of the ligand, forming a stable chelate ring. The synthesis of these complexes can be achieved through several methods, including the direct reaction of a pre-formed this compound with a metal salt or through in-situ generation of the ligand in the presence of the metal ion, such as in the Baudisch reaction.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes can be broadly categorized into two main approaches: direct complexation and in-situ ligand formation.

Direct Complexation of this compound with Metal Salts

This method involves the reaction of a pre-synthesized and isolated this compound ligand with a suitable metal salt in an appropriate solvent.

General Protocol for Direct Complexation:

-

Dissolution: Dissolve the this compound ligand in a suitable organic solvent (e.g., ethanol, methanol, or a biphasic system with an organic solvent and water).

-

Metal Salt Addition: In a separate vessel, dissolve the metal salt (e.g., copper(II) sulfate, nickel(II) chloride, cobalt(II) acetate) in a solvent in which it is soluble (often water or ethanol).

-

Reaction: Add the metal salt solution to the ligand solution dropwise with constant stirring. The reaction is often rapid, and a precipitate of the metal complex may form immediately.

-

Isolation: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Example: Synthesis of Copper(II) bis(o-nitrosophenolato)

A straightforward method involves the biphasic reaction of the ligand in an organic solvent with a copper(II) salt in water, which can be completed quantitatively in minutes.[1]

In-situ Ligand Formation and Complexation

This approach involves the generation of the this compound ligand in the presence of the metal ion, which then immediately coordinates to form the complex. The Baudisch reaction is a classic example of this method.

The Baudisch Reaction:

The Baudisch reaction involves the ortho-hydroxylation and nitrosation of an aromatic ring in the presence of a copper(II) salt and a reducing agent.[1]

A Modern Protocol for Copper-Mediated Nitrosation:

This protocol describes the synthesis of copper(II) bis(2-nitrosophenolato) complexes directly from phenols.[1]

Materials:

-

Phenolic starting material

-

Acetic acid

-

Sodium acetate trihydrate

-

Copper(II) sulfate pentahydrate

-

Sodium nitrite

-

Deionized water

Protocol:

-

Dissolve the phenolic starting material (50 mmol) in a mixture of 25 mL of water and 15 mL of acetic acid.

-

Gradually add solid sodium acetate trihydrate to the mixture until the pH reaches 4.

-

In a separate beaker, dissolve copper(II) sulfate pentahydrate (25 mmol, 6.25 g) and sodium nitrite (125 mmol, 8.65 g) in 250 mL of water.

-

Add the copper sulfate/sodium nitrite solution dropwise to the phenolic solution with continuous stirring.

-

Stir the mixture at ambient temperature for at least 3 days.

-

Allow the mixture to stand without stirring for an additional 24 hours to allow the product to precipitate fully.

-

Collect the precipitated copper(II) bis(2-nitrosophenolato) complex by filtration.

Characterization of this compound Metal Complexes

The synthesized complexes can be characterized by a variety of spectroscopic and analytical techniques.

| Technique | Observation | Interpretation |

| Infrared (IR) Spectroscopy | Shift in the N-O and C-N stretching frequencies upon complexation. Appearance of M-N and M-O stretching vibrations. | Confirms coordination of the nitroso and phenolic groups to the metal center. The ligand exists in the o-benzoquinone monoxime tautomeric form.[1] |

| UV-Visible Spectroscopy | Intense charge-transfer bands in the visible region. | Responsible for the characteristic colors of the complexes. Can be used for quantitative analysis. |

| X-ray Crystallography | Provides the precise three-dimensional structure of the complex. | Confirms the coordination geometry around the metal center and the bonding mode of the ligand. |

| Elemental Analysis | Determines the percentage composition of C, H, N, and the metal. | Confirms the stoichiometry of the complex. |

| Magnetic Susceptibility | Measures the magnetic properties of the complex. | Determines the oxidation state and spin state of the metal ion. |

Applications in Research and Drug Development

Metal complexes of this compound exhibit a range of properties that make them interesting candidates for various applications.

Analytical Chemistry

The intense and often distinct colors of this compound metal complexes have been utilized for the colorimetric determination of metal ions.

Catalysis

Some metal-nitrosophenolato complexes have shown potential as catalysts in organic reactions. For example, manganese complexes of 2-nitrosonaphthol have been investigated for the epoxidation of alkenes.

Drug Development

While research in this area is still emerging, metal complexes, in general, are known to possess a wide range of biological activities. The potential for this compound metal complexes in drug development is an area of active investigation.

-

Antimicrobial Activity: Some metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. This is often explained by chelation theory, which suggests that the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex and facilitating its transport across microbial cell membranes.

-

Anticancer Activity: The cytotoxicity of metal complexes against various cancer cell lines is a significant area of research. While specific data for this compound complexes is limited, the general mechanisms of action for anticancer metal complexes include DNA binding and cleavage, generation of reactive oxygen species (ROS), and enzyme inhibition.

Quantitative Data on Cytotoxicity of Related Metal Complexes:

| Complex Type | Cell Line | IC50 (µM) | Reference |

| Coumarin-palladium(II) complex | Pancreatic carcinoma cells | 0.5 | |

| Ruthenium(III) complexes | Various cancer cell lines | low micromolar range |

Note: The development of this compound metal complexes as therapeutic agents is in its early stages. Further research is required to establish their efficacy, mechanism of action, and safety profiles.

Conclusion

This compound and its derivatives are valuable ligands for the synthesis of a diverse range of metal complexes. The straightforward synthetic routes and the interesting chemical and physical properties of these complexes make them attractive targets for further investigation. While their application in analytical chemistry is well-established, their potential in catalysis and drug development remains a promising and underexplored field. The protocols and information provided herein serve as a foundation for researchers to explore the synthesis and application of these fascinating compounds.

References

Analytical methods for o-Nitrosophenol detection in water

An overview of advanced analytical methodologies for the detection of o-Nitrosophenol in aqueous matrices.

Introduction

This compound is a chemical intermediate of significant interest in various industrial applications, including the synthesis of dyes and pharmaceuticals. However, its potential toxicity and persistence in aquatic environments necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound in water, tailored for researchers, scientists, and professionals in drug development. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

Quantitative Data Summary

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters of different techniques for the determination of this compound in water.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Recovery (%) | Precision (RSD%) |

| HPLC-UV | 0.031 ppm[1] | 0.102 ppm[1] | 5 - 70 ppm[1] | 90 - 112%[2][3] | < 15%[2][3] |

| GC-MS (after SPE) | 0.02 - 0.58 µg/L | Not Specified | 0.1 - 15 µg/L[4] | Not Specified | Not Specified |

| UV-Vis Spectrophotometry | Not Specified | Not Specified | 1.0 - 25.0 µg/mL[5] | Not Specified | Not Specified |

| Electrochemical Sensor | 0.075 µM | Not Specified | 0.0033 - 0.313 µM[6] | 96 - 112%[7] | 1 - 15%[7] |

Experimental Workflow

The general workflow for the analysis of this compound in a water sample involves several key stages, from sample collection to final data interpretation.

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. waters.com [waters.com]

- 6. Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode - ProQuest [proquest.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: o-Nitrosophenol for Colorimetric Metal Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of o-nitrosophenol in the colorimetric sensing of various metal ions. This document includes synthetic procedures for the ligand, detailed protocols for metal ion detection, and a summary of reported quantitative data.

Introduction

o-Nitrosophenols are organic compounds that can act as effective chelating agents for a variety of metal ions. Upon complexation, these compounds often exhibit a significant change in their absorption spectra, leading to a distinct color change. This property makes them valuable reagents for the development of simple and rapid colorimetric methods for metal ion detection and quantification. The sensing mechanism relies on the formation of a stable metal-ligand complex, which alters the electronic properties of the chromophore.

Synthesis of this compound

A common method for the synthesis of o-nitrosophenols is the Baudisch reaction . This reaction introduces a nitroso and a hydroxyl group onto an aromatic ring in the presence of a metal ion, typically copper.[1][2][3][4][5]

Principle of the Baudisch Reaction

The Baudisch reaction involves the reaction of a phenolic compound (or benzene) with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. The copper ion is believed to coordinate with the hydroxylamine and direct the nitrosation to the ortho position of the hydroxyl group on the phenol.

Experimental Protocol: Synthesis of this compound via Baudisch Reaction

Materials:

-

Phenol

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Preparation of Reagent Solution:

-

Dissolve 10 g of hydroxylamine hydrochloride and 5 g of copper(II) sulfate pentahydrate in 100 mL of distilled water in a 250 mL beaker.

-

Stir the solution until all solids are dissolved.

-

-

Reaction Setup:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of 5 g of phenol in 100 mL of distilled water.

-

Add the copper-hydroxylamine solution prepared in step 1 to the flask.

-

Cool the mixture to 0-5 °C using an ice bath.

-

-

Addition of Hydrogen Peroxide:

-

Slowly add 10 mL of 30% hydrogen peroxide dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

-

Work-up and Isolation:

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with a small amount of distilled water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether under reduced pressure to obtain the crude this compound as a solid.

-

-

Purification (Optional):

-

The crude product can be purified by recrystallization from a suitable solvent such as petroleum ether or by steam distillation.

-

Application in Colorimetric Metal Ion Sensing

This compound forms colored complexes with various metal ions, including Co(II), Fe(II), Cu(II), Ni(II), and Hg(II). The formation of these complexes can be monitored using UV-Vis spectrophotometry.

Quantitative Data Summary

The following table summarizes the available quantitative data for the colorimetric sensing of various metal ions using this compound. Data for some metal ions using this compound as the primary colorimetric reagent is limited in recent literature.

| Metal Ion | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range | Limit of Detection (LOD) | Reference |

| Co(II) | ~365, ~450 | Data not readily available | - | - | [5] |

| Ni(II) | ~640 | 50,000 | 1.0-17.5 µg/25 ml | 0.203 µ g/25ml | [Note: Data for a derivative, 7-bromo-2-nitroso-1-oxynaphthalene-3,6-disulfoacid] |

| Fe(II) | - | Data not readily available | - | - | - |

| Cu(II) | - | Data not readily available | - | - | - |

| Hg(II) | - | Data not readily available | - | - | - |

Note: Quantitative data for the direct colorimetric determination of Fe(II), Cu(II), and Hg(II) using this compound is not extensively reported in recent literature. The provided data for Ni(II) is for a derivative and serves as an example of the potential sensitivity. For accurate quantitative analysis of these ions using this compound, a full method validation including determination of λmax, linear range, and LOD is recommended.

Experimental Protocol: Colorimetric Determination of Cobalt(II)

This protocol is adapted from the classical method described for the determination of cobalt using this compound.

Materials:

-

This compound solution (0.05% w/v in a suitable organic solvent like chloroform or petroleum ether)

-

Cobalt(II) standard solutions (prepared from a certified standard)

-

Buffer solution (e.g., acetate buffer, pH 4.6)

-

Chloroform or other suitable organic solvent

-

Separatory funnels

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of cobalt(II) standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by diluting a stock standard solution.

-

-

Complex Formation and Extraction:

-

To a 50 mL separatory funnel, add 10 mL of a cobalt(II) standard solution (or sample solution).

-

Add 5 mL of acetate buffer (pH 4.6) and mix well.

-

Add 10 mL of the 0.05% this compound solution.

-

Shake the funnel vigorously for 1-2 minutes to facilitate the complex formation and extraction into the organic phase.

-

Allow the layers to separate completely.

-

-

Measurement:

-

Drain the organic layer (the colored layer) into a cuvette.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for the Co(II)-o-nitrosophenol complex (approximately 365 nm and 450 nm should be scanned to determine the optimal wavelength). Use the organic solvent as a blank.

-

-

Calibration Curve and Sample Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the cobalt(II) standards.

-

Prepare the unknown sample in the same manner as the standards and measure its absorbance.

-

Determine the concentration of cobalt(II) in the sample from the calibration curve.

-

Interferences

The colorimetric determination of metal ions using this compound can be subject to interference from other metal ions that also form colored complexes with the reagent. For instance, Fe(II), Cu(II), and Ni(II) can interfere with the determination of Co(II). To mitigate these interferences, the following strategies can be employed:

-

pH Adjustment: The formation and stability of metal complexes are often pH-dependent. By carefully controlling the pH of the solution, it may be possible to selectively form the complex of the target metal ion.

-

Masking Agents: The use of masking agents can selectively bind to interfering ions and prevent them from reacting with this compound. For example, citrate or tartrate can be used to mask Fe(III).

-

Solvent Extraction: Differences in the extractability of the metal complexes into an organic solvent can be exploited for separation.

Conclusion

References

- 1. A sensitive, direct colorimetric assay of serum iron using the chromogen, nitro-PAPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colorimetric detection of mercury based on a strip sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Label-free colorimetric detection of mercury via Hg2+ ions-accelerated structural transformation of nanoscale metal-oxo clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using this compound - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing o-Nitrosophenol synthesis yield and purity

Welcome to the technical support center for o-nitrosophenol synthesis. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to help you optimize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the synthesis of this compound and o-nitrophenol?

The synthesis of this compound involves nitrosation , which introduces a nitroso group (-NO) onto the aromatic ring. This is typically achieved by reacting phenol with nitrous acid (HNO₂) at low temperatures. In contrast, the synthesis of o-nitrophenol involves nitration , which adds a nitro group (-NO₂) and is usually performed with nitric acid (HNO₃), often in the presence of a stronger acid like sulfuric acid. The nitrosation reaction is generally milder but more sensitive to reaction conditions.

Q2: Why is p-nitrosophenol the major product in most phenol nitrosation reactions?

The hydroxyl (-OH) group of phenol is an ortho-, para-directing activator in electrophilic aromatic substitution. The nitrosation of phenol primarily yields p-nitrosophenol (around 90%) because the para position is sterically less hindered than the ortho positions. Achieving high regioselectivity for the ortho isomer is a significant challenge.

Q3: What is the optimal temperature for synthesizing nitrosophenols?

A very low temperature, typically between -2°C and 5°C, is crucial for the reaction. Nitrous acid, the nitrosating agent, is unstable at higher temperatures and can decompose into nitric acid and nitric oxide. This decomposition not only reduces the yield of the desired nitrosophenol but can also lead to the formation of o-nitrophenol as a byproduct.

Q4: How can I separate this compound from the p-nitrosophenol isomer?

Steam distillation is the most effective method for separating ortho and para isomers of both nitrosophenols and nitrophenols. The ortho isomer can form intramolecular hydrogen bonds, which makes it more volatile than the para isomer. The para isomer exhibits intermolecular hydrogen bonding, leading to molecular association and a significantly higher boiling point, making it less volatile in steam. Column chromatography can also be used for separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Caption: Troubleshooting logic for this compound synthesis.

Q5: My reaction produced a dark, tarry, or oily substance instead of a crystalline solid. What went wrong?

The formation of tar-like substances is a common issue in phenol nitrosation and is often caused by several factors:

-

High Temperature: If the temperature rises above the recommended 0-5°C range, side reactions and polymerization are more likely to occur.

-

Incorrect Reagent Ratios: An excess of nitrous acid can react with the nitrosophenol product to form diazo oxides or other byproducts that contribute to tar formation.

-

Acid Concentration: Using overly concentrated acid or adding it too quickly can cause localized heating and promote unwanted side reactions.

To avoid this, ensure rigorous temperature control, use the correct stoichiometry (avoiding excess sodium nitrite), and add the acid slowly and dropwise to the chilled phenol/nitrite solution.

Q6: The yield of this compound is very low, even though the overall reaction seems to have worked. How can I improve this?

Low yield of the ortho isomer is expected since p-nitrosophenol is the major product. The primary way to optimize the amount of pure this compound you isolate is by perfecting the separation technique.

-

Optimize Steam Distillation: Ensure your steam distillation setup is efficient. The this compound is volatile with steam, so continue the distillation process until the distillate runs clear to ensure all of the ortho isomer has been collected.

-

Control Reaction Conditions: While para-selectivity is dominant, subtle changes in reaction conditions can influence the ortho/para ratio. Experiment with different solvents or the rate of acid addition, though significant shifts towards the ortho product are challenging to achieve.

Experimental Protocols & Data

General Synthesis Workflow

The overall process for synthesizing and isolating this compound involves the in-situ generation of nitrous acid, reaction with phenol, and subsequent separation of the isomers.

Caption: Standard experimental workflow for this compound.

Key Reaction Parameters

Optimizing the synthesis requires careful control over several parameters. The following table summarizes their effects on the reaction.

| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |

| Temperature | 0 - 5°C | Crucial for success. Higher temperatures lead to the decomposition of nitrous acid, formation of nitrophenol byproducts, and tar production. |

| Reagent Ratio | ~1:1 (Phenol:NaNO₂) | An excess of NaNO₂ generates excess nitrous acid, which can cause side reactions with the product, leading to impurities and lower yield. |

| Acid Addition | Slow, dropwise | Rapid addition can cause localized heating and acid concentration spikes, promoting byproduct formation. |

| pH | Mildly acidic | Reaction proceeds under acidic conditions to generate the nitrosonium ion (NO⁺). Final pH adjustment can sometimes improve product isolation. |

| Stirring | Vigorous | Ensures proper mixing and heat dissipation, preventing localized overheating and side reactions. |

Detailed Experimental Protocol: Synthesis and Separation

Materials:

-

Phenol

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄), ~20% solution

-

Deionized Water

-

Ice

-

Sodium Chloride (for ice bath)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenol (1.0 eq) and sodium nitrite (1.0 eq) in water.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with vigorous stirring.

-

Reaction: Slowly add the chilled sulfuric acid solution (1.1 eq) dropwise from the addition funnel over a period of at least one hour. Crucially, ensure the internal temperature does not rise above 5°C.

-

Stirring: After the acid addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. The mixture will likely turn dark, and a precipitate may form.

-

Crude Product Isolation: At this stage, the crude product is a mixture of primarily p-nitrosophenol with a smaller amount of this compound. Collect the solid by filtration if a significant amount has precipitated, or proceed directly to steam distillation with the entire reaction mixture.

-

Steam Distillation: Transfer the reaction mixture to a larger flask and set up for steam distillation. Pass steam through the mixture. The volatile this compound will co-distill with the water and can be collected in the receiving flask. The non-volatile p-nitrosophenol will remain in the distillation flask.

-

Purification:

-

Collect the distillate, which will be a suspension or solution of this compound in water.

-

Extract the aqueous distillate several times with dichloromethane or diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the this compound product.

-

-

Analysis: Confirm the purity of the product using Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR).

Stability of o-Nitrosophenol under different solvent conditions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of o-nitrosophenol under various solvent conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in solution?

A1: The main stability concern for this compound in solution is its existence in a tautomeric equilibrium with its more stable isomer, o-benzoquinone monoxime. This equilibrium is highly dependent on the solvent's polarity and hydrogen bonding capabilities. Over time, the compound may also be susceptible to degradation, especially under harsh conditions such as elevated temperatures, extreme pH, or exposure to strong oxidizing agents.

Q2: How does the solvent affect the tautomeric equilibrium of this compound?

A2: The solvent plays a crucial role in determining the predominant tautomeric form of this compound. In solution, an equilibrium exists between the nitrosophenol and the quinone monoxime forms. Generally, in non-polar solvents, the nitrosophenol form may be more prevalent, while polar solvents can favor the quinone monoxime form. This is due to the differential solvation of the two tautomers.

Q3: Is this compound stable under acidic or basic conditions?